molecular formula C13H15N5O B12639015 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole CAS No. 918812-47-2

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B12639015
CAS No.: 918812-47-2
M. Wt: 257.29 g/mol
InChI Key: JLBYXVFKGSTPPG-UHFFFAOYSA-N
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Description

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a specialized chemical reagent designed for research applications. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and chemical biology . These compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties, making them a focal point in the investigation of new therapeutic agents . The structural motif of this particular compound, featuring an azidomethyl group, is particularly valuable for bioorthogonal chemistry. The azide group can selectively participate in copper-catalyzed or strain-promoted cycloaddition reactions with alkynes, enabling researchers to label biomolecules, develop probes, or construct more complex molecular architectures for structure-activity relationship (SAR) studies. The presence of the 3,5-dimethylpyrazole core, a common feature in biologically active molecules, along with the methoxyphenyl substituent, provides a versatile platform for exploring interactions with various biological targets . Research into similar pyrazole derivatives has demonstrated their potential to interfere with key cellular processes. For instance, some pyrazole compounds have been shown to act as potent antioxidants by inhibiting ROS production in human platelets, reducing lipid peroxidation, and restoring oxidative phosphorylation efficiency . Others function as cannabinoid CB1 receptor antagonists or exhibit notable antiproliferative activity against a range of cancer cell lines . This reagent is intended solely for use in laboratory research to facilitate such exploratory studies. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918812-47-2

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

1-[2-(azidomethyl)-4-methoxyphenyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C13H15N5O/c1-9-6-10(2)18(16-9)13-5-4-12(19-3)7-11(13)8-15-17-14/h4-7H,8H2,1-3H3

InChI Key

JLBYXVFKGSTPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazone Formation

A common method for synthesizing pyrazoles involves the reaction of hydrazones with suitable carbonyl compounds. For instance:

  • Reagents :

    • Hydrazine hydrate
    • Aldehydes (e.g., 4-methoxybenzaldehyde)
    • Acetylacetone or similar diketones
  • Procedure :

    • Mix hydrazine hydrate with an aldehyde to form a hydrazone.
    • React the hydrazone with acetylacetone under reflux conditions.
    • Purify the resulting pyrazole through crystallization or chromatography.
  • Yield and Characterization : This method typically yields moderate to high amounts of the desired pyrazole, which can be characterized using NMR and mass spectrometry.

Nucleophilic Substitution for Azidomethyl Group

To introduce the azidomethyl group, a nucleophilic substitution reaction can be performed:

  • Reagents :

    • Azidomethyl halide (e.g., benzyl azide)
    • Base (e.g., sodium hydride)
  • Procedure :

    • Dissolve the pyrazole in a suitable solvent (e.g., DMF).
    • Add sodium hydride to deprotonate the pyrazole.
    • Introduce the azidomethyl halide and stir at room temperature or heat as necessary.
    • Isolate and purify the product.

Methylation Step

The methoxy group can be introduced through:

  • Reagents :

    • Methyl iodide or dimethyl sulfate
    • Base (e.g., potassium carbonate)
  • Procedure :

    • Treat a phenolic compound with methyl iodide in the presence of a base.
    • Isolate the methoxy-substituted product.

The following table summarizes key data regarding various preparation methods for synthesizing 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole:

Method Key Reagents Conditions Yield (%) Characterization Techniques
Hydrazone Formation Hydrazine hydrate, Aldehyde Reflux 60-80 NMR, MS
Nucleophilic Substitution Azidomethyl halide, Base Room temp / Heat 50-70 NMR, IR
Methylation Methyl iodide, Base Room temp 70-90 NMR

Recent studies have demonstrated that variations in substituents on the pyrazole ring can significantly affect biological activity. For example, compounds with different aryl groups exhibit varying levels of antimicrobial efficacy and cytotoxicity against cancer cell lines.

The synthesis of this compound encompasses several strategic methods that allow for flexibility in terms of reagents and conditions used. Ongoing research continues to explore modifications to enhance yield and biological activity, making this compound a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activities. Research has shown that compounds with pyrazole scaffolds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole has been evaluated for its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in tumor metastasis and angiogenesis .

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Studies demonstrate that they can reduce inflammation markers in various disease models, making them potential candidates for treating inflammatory disorders .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is being explored, particularly against resistant strains of bacteria and fungi. Pyrazole derivatives have shown efficacy in inhibiting the growth of various pathogens, suggesting a promising avenue for development as new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at higher concentrations. The mechanism was linked to HIF-1α inhibition and subsequent apoptosis induction .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEfficacy against resistant strains

Mechanism of Action

The mechanism of action of 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole and triazole derivatives, focusing on synthesis, substituent effects, and applications.

Structural Analog: 4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole

  • Key Differences :
    • The azide group is attached to an ethyl chain (azidoethyl) instead of a benzyl-linked azidomethyl group.
    • Lacks the methoxyphenyl ring, reducing aromatic interactions and steric bulk.
  • Synthesis : Likely synthesized via azide substitution on pre-functionalized pyrazole precursors, similar to methods for benzyl azides .
  • Properties: The azidoethyl group may exhibit lower thermal stability due to flexible alkyl chains compared to rigid aryl-azidomethyl groups.

Pharmacologically Active Pyrazole: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Key Differences :
    • Contains a dihydropyrazole fused to a benzothiazole ring instead of a fully aromatic pyrazole.
    • Features a 4-methoxyphenyl group, similar to the target compound, but lacks the azide functionality.
  • Applications :
    • Demonstrates antitumor and antidepressant activities, attributed to the methoxyphenyl group’s electron-donating effects and the benzothiazole moiety’s planar structure .
  • Synthesis : Prepared via condensation of hydrazine derivatives with chalcone analogs, differing from click chemistry routes used for azide-containing compounds .

Triazole Derivatives from Azidomethyl Benzene Precursors

  • Example Compounds : 1,4-disubstituted triazoles synthesized from 1-(azidomethyl)benzene derivatives .
  • Key Differences :
    • Triazole core vs. pyrazole core, altering electronic properties and hydrogen-bonding capacity.
    • Halogen substituents (e.g., fluoro, chloro) on the benzene ring instead of methoxy groups.
  • Applications :
    • Corrosion inhibition properties reported, linked to nitrogen-rich heterocycles and halogen substituents .

Nitroethyl-Substituted Pyrazole: 1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole

  • Key Differences: Nitroethyl and chlorophenyl substituents instead of azidomethyl and methoxyphenyl groups.
  • Properties :
    • The chlorine atom may improve lipophilicity, while the nitro group could confer explosive or pharmaceutical properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Applications Reference
1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole Pyrazole Azidomethyl, 4-methoxyphenyl Click chemistry Potential drug discovery
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole Pyrazole Azidoethyl Azide substitution Unreported
2-[5-(4-Methoxyphenyl)-...-1,3-benzothiazole Dihydropyrazole 4-Methoxyphenyl, benzothiazole Condensation reaction Antitumor, antidepressant
1,4-Disubstituted triazoles Triazole Halogenated benzyl azides Click chemistry Corrosion inhibition
1-{1-(4-Chlorophenyl)-2-nitroethyl}-...pyrazole Pyrazole 4-Chlorophenyl, nitroethyl Substitution/alkylation Pharmaceutical research

Key Findings and Implications

  • Azide vs. Nitro Groups : Azides enable click chemistry for bioconjugation, while nitro groups may enhance redox activity.
  • Methoxyphenyl vs. Halogenated Aromatics : Methoxy groups improve solubility and electronic effects, whereas halogens increase lipophilicity and corrosion inhibition.
  • Core Heterocycle : Pyrazoles are more rigid and aromatic than triazoles, influencing binding affinity in biological systems.

Biological Activity

1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological potential, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N5O. The structure includes a pyrazole ring substituted with an azidomethyl group and a methoxy group, which may influence its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial effects against various bacterial strains. For example, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer treatment. A study found that certain pyrazoles inhibited the growth of cancer cell lines such as A549 (lung cancer) and K-562 (leukemia) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines. The most potent compound showed an IC50 value of 0.07 μM against EGFR kinase, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In a recent study, a library of pyrazole compounds was screened for antimicrobial activity. The results showed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Anti-inflammatory Mechanism : Research indicated that certain pyrazoles could inhibit the production of pro-inflammatory cytokines in vitro. This was demonstrated through assays measuring the levels of TNF-alpha and IL-6 in treated macrophages .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50/EffectivenessReference
AntimicrobialE. coli0.5 - 8 µg/mL
AnticancerA5490.07 µM
Anti-inflammatoryCOX enzymesInhibition observed

Q & A

Q. What are the standard synthetic routes for preparing aryl-substituted pyrazole derivatives like 1-(2-(Azidomethyl)-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole?

A common approach involves condensation reactions between hydrazines and diketones or their analogs. For azide-functionalized derivatives, post-synthetic modification (e.g., nucleophilic substitution with sodium azide) is often employed. Reaction optimization may include refluxing in polar solvents (e.g., ethanol or methanol) with catalysts like potassium carbonate .

Q. Which spectroscopic techniques are essential for characterizing pyrazole derivatives?

  • XRD : Determines crystal structure and intramolecular interactions (e.g., hydrogen bonding) .
  • FTIR : Identifies functional groups (e.g., azide stretches at ~2100 cm⁻¹ and methoxy C–O bonds at ~1250 cm⁻¹) .
  • NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and azidomethyl protons as a singlet near δ 4.2 ppm) .

Q. What purification methods ensure high-purity pyrazole intermediates?

Recrystallization using ethanol or ethyl acetate is effective for removing inorganic salts . Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Q. How can researchers validate the presence of an azide functional group?

Combine FTIR (azide stretch at ~2100 cm⁻¹) with 1H^{1}\text{H}-NMR to confirm the absence of precursor halide signals (e.g., –CH2_2Cl at δ 4.5–5.0 ppm replaced by –CH2_2N3_3) .

Advanced Research Questions

Q. How do substitution patterns (azidomethyl, methoxy) influence physicochemical properties?

Methoxy groups enhance solubility in polar solvents, while azidomethyl groups increase reactivity toward click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Steric effects from 3,5-dimethyl groups may hinder crystallization, requiring tailored solvent systems .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

Use iterative docking studies (e.g., AutoDock Vina) to refine force fields based on experimental IC50_{50} values. Cross-validate with in vitro assays (e.g., antimicrobial testing against Gram-negative/-positive strains) .

Q. How can reaction conditions be optimized for azide-containing pyrazoles?

  • Solvent : Use DMF or DMSO for azide substitution to enhance nucleophilicity.
  • Catalyst : Anhydrous MgCl2_2 improves yield by scavenging water .
  • Temperature : Reflux at 80–90°C for 2–7 hours balances conversion and side reactions .

Q. What in vitro models are suitable for evaluating biological activity?

  • Antimicrobial : Serial dilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with ciprofloxacin as a control .
  • Antioxidant : DPPH radical scavenging assays, comparing IC50_{50} values to ascorbic acid .

Q. How can hydrogen bonding stabilize pyrazole crystal structures?

Intramolecular N–H⋯O and O–H⋯N bonds (r.m.s. deviation <0.1 Å) reduce conformational flexibility, aiding crystallization. Use slow evaporation from ethanol to promote ordered packing .

Q. What computational methods elucidate structure-activity relationships (SAR)?

Combine molecular docking (e.g., COX-2 inhibition) with QSAR models using descriptors like logP and polar surface area. Cross-reference with XRD-derived bond angles and torsion parameters .

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